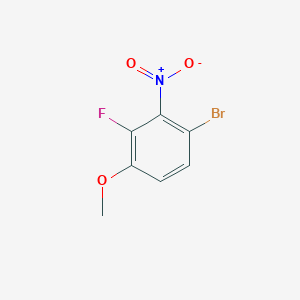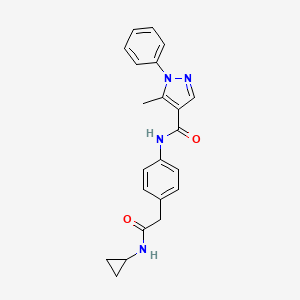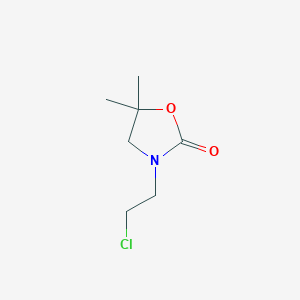
1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene” is a chemical compound with the molecular formula C7H5BrFNO3 . It appears as a white to yellow to brown powder or crystals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with bromo, fluoro, methoxy, and nitro groups . The exact positions of these substituents on the benzene ring can be determined by IUPAC nomenclature .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 295.6±35.0 °C and a predicted density of 1.716±0.06 g/cm3 .Scientific Research Applications
Synthesis and Radiopharmaceuticals
- Synthesis of Radiopharmaceuticals : 1-Bromo-3-fluoro-4-methoxy-2-nitrobenzene is involved in the synthesis of radiopharmaceuticals, such as N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), which is used in positron emission tomography (PET) imaging. This synthesis involves a two-step reaction sequence starting with a related compound (Klok, Klein, Herscheid, & Windhorst, 2006).
Material Science and Solar Cell Efficiency
- Improving Polymer Solar Cells : The compound has been studied for its role in improving the electron transfer process in polymer solar cells. The addition of a related compound, 1-Bromo-4-Nitrobenzene, to the active layer of polymer solar cells significantly enhanced their device performance, demonstrating its potential in material science and solar energy applications (Fu et al., 2015).
Chemical Reactions and Mechanisms
- Ortho-Dehydrophenoxy Anion Formation : Research includes the study of the formation of the ortho-dehydrophenoxy anion from similar molecules. These studies are important for understanding the chemical behavior and reactivity of such compounds (Dahlke & Kass, 1992).
- Electron Attachment to Nitrobenzene Derivatives : Investigations into the temporary anion states and dissociative electron attachment to nitrobenzene derivatives, including fluoronitrobenzene compounds, have been conducted. This research aids in understanding the electron attachment processes in these compounds (Asfandiarov et al., 2007).
Surface Engineering and Electronics
- Surface Grafting on Silicon : Studies have been conducted on the properties of Si(111) surfaces grafted with benzene derivatives, including nitro-, bromo-, and methoxybenzene layers. This research is pivotal for advancements in silicon surface engineering and electronics (Hunger et al., 2006).
Catalysis and Organic Synthesis
- Synthesis of 1H-Indazoles : The compound has been used in research exploring the synthesis of 1H-indazoles via rhodium and copper-catalyzed C-H activation and C-N/N-N coupling (Wang & Li, 2016).
- Cobalt-Catalyzed Carbonylation : In the synthesis of fluorinated benzoic acids, the cobalt-catalyzed methoxycarbonylation of polysubstituted bromo, fluoro-benzenes has been studied, demonstrating the compound's relevance in organic synthesis and catalysis (Boyarskiy et al., 2010).
Mechanism of Action
Mode of Action
The bromine, fluorine, methoxy, and nitro groups on the benzene ring can participate in various chemical reactions. For instance, the bromine atom can be replaced in a nucleophilic substitution reaction . The nitro group can undergo reduction to form an amine .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Aromatic compounds like this one often participate in electrophilic aromatic substitution reactions .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, the nitro group can be sensitive to reduction reactions under certain conditions .
Safety and Hazards
properties
IUPAC Name |
1-bromo-3-fluoro-4-methoxy-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-5-3-2-4(8)7(6(5)9)10(11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZVWEKKQZHWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2998918.png)
![1-Methyl-3-([(1-phenylethyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2998919.png)

![2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-propylacetamide](/img/structure/B2998924.png)

![3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2998930.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(3-methyl-1-benzofuran-2-yl)ethylamino]acetamide](/img/structure/B2998931.png)
![N-(3-methyl-1H-pyrazol-5-yl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2998932.png)



![4-ethoxy-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2998938.png)
![3-(3,4-Dimethoxyphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2998939.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2998940.png)